
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a compound with the molecular weight of 156.27 . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of a similar compound, “3-(Azepan-1-yl)propan-1-amine dihydrochloride”, involves a multistep process . The process starts with the reaction of 3-aminocapronitrile with phenylacetyl chloride to yield 3-phenylpropanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with phenyl isocyanate to yield the final product .Molecular Structure Analysis
The molecular structure of “3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” can be represented by the InChI Code: 1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 . The compound has a molecular weight of 156.27 .Physical And Chemical Properties Analysis
“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a liquid at room temperature . The compound is stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
Antitumor Applications
One of the significant applications is in the realm of antitumor activity. Research by Jeon et al. (2011) on the tricyclic antidepressant imipramine, which shares structural similarities with 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate, demonstrates its potential in inducing autophagic cell death in U-87MG glioma cells. This study suggests that imipramine inhibits PI3K/Akt/mTOR signaling, reducing clonogenicity and inducing cell death through autophagy without triggering apoptosis. This implies potential therapeutic applications in treating gliomas, highlighting the importance of azepane derivatives in cancer research (Jeon et al., 2011).
Synthesis of Functionalized Compounds
Another application is found in the synthesis of functionalized compounds. Filatov et al. (2017) explored the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropenes. This method, involving an intramolecular [3 + 2]-cycloaddition reaction, demonstrates the versatility of azepane derivatives in creating complex molecular architectures with potential applications in developing novel therapeutic agents (Filatov et al., 2017).
Materials Science: Ionic Liquids
In materials science, azepane derivatives are used to synthesize a new family of room temperature ionic liquids. Belhocine et al. (2011) described the synthesis of azepanium ionic liquids from azepane, demonstrating their potential for mitigating disposal issues associated with the coproduct of diamine production in the polyamide industry. These ionic liquids exhibit wide electrochemical windows, suggesting their application as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Organic Synthesis
Azepane derivatives also play a crucial role in organic synthesis. Research by Ramesh et al. (2011) highlights the novel and efficient synthesis of N-substituted azepines in water under neutral conditions, mediated by β-cyclodextrin. This method provides a sustainable approach to synthesizing azepines, emphasizing the environmental benefits of water as a reaction medium (Ramesh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHJNGIMAMMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

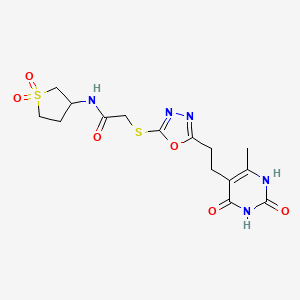
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)
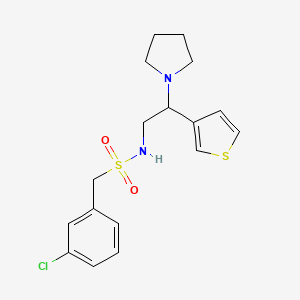
![7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2709819.png)
![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)
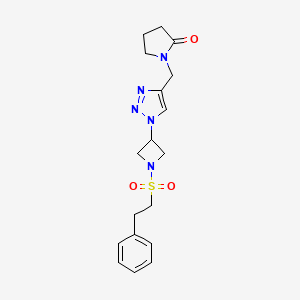
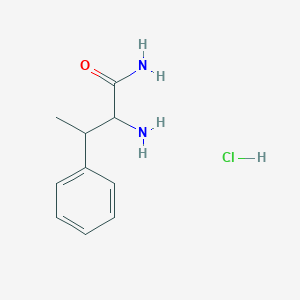

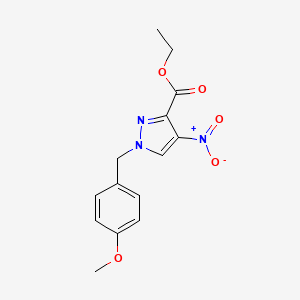
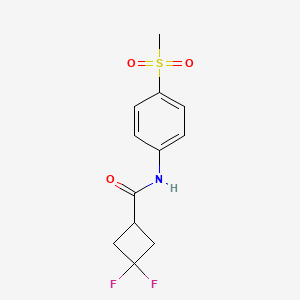
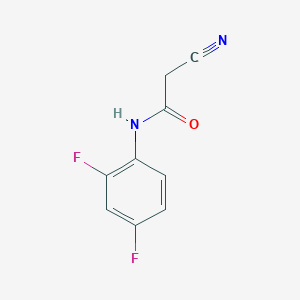
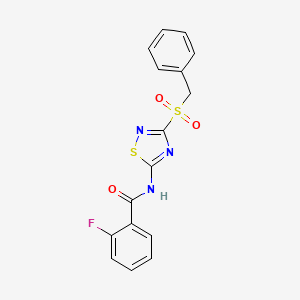
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
![2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)